Calcium perchlorate

Descripción general

Descripción

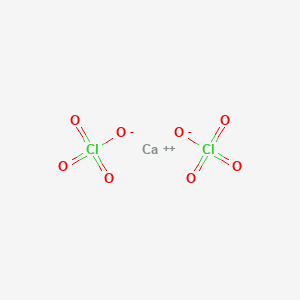

Calcium perchlorate is an inorganic compound with the chemical formula Ca(ClO₄)₂ . It appears as a white to yellow crystalline solid and is highly soluble in water. This compound is known for its strong oxidizing properties, making it a significant substance in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium perchlorate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with perchloric acid. The reaction proceeds as follows: [ \text{CaCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Ca(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ca(OH)}_2 + 2 \text{HClO}_4 \rightarrow \text{Ca(ClO}_4)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of calcium carbonate and ammonium perchlorate. The reaction results in the formation of this compound and ammonium carbonate gas .

Análisis De Reacciones Químicas

Types of Reactions: Calcium perchlorate undergoes various types of chemical reactions, primarily due to its strong oxidizing nature. These reactions include:

Oxidation: this compound can oxidize reducing agents, releasing oxygen and forming calcium chloride.

Decomposition: When heated, this compound decomposes to release oxygen and calcium chloride.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents that react with this compound include organic compounds and metals.

Conditions: These reactions typically occur under elevated temperatures or in the presence of a catalyst.

Major Products:

Oxidation Products: Calcium chloride and oxygen gas.

Decomposition Products: Calcium chloride and oxygen gas.

Aplicaciones Científicas De Investigación

Environmental Science

A. Role in Mars Research

Calcium perchlorate has been identified as a significant component of Martian soil, influencing the search for organic compounds. Studies using thermal analysis have shown that this compound can enhance the thermal degradation of organic molecules, such as uracil, under Martian-like conditions. When exposed to ultraviolet radiation, this compound increases the rate of photodecomposition of uracil, leading to the formation of new chemical species that may be relevant for understanding organic chemistry on Mars .

B. Influence on Organic Matter

Research indicates that this compound can affect the thermal extraction of organic compounds from minerals. For instance, experiments have demonstrated that this compound alters the release temperatures and quantities of gases like oxygen and chlorine during pyrolysis processes. This behavior is crucial for interpreting data from Mars missions, where understanding the thermal behavior of organics can provide insights into past biological activity .

Materials Science

A. Pyrolysis Studies

this compound has been utilized in pyrolysis studies to evaluate its effects on various organic compounds. The presence of this compound during the pyrolysis of tetramethylammonium hydroxide (TMAH) has shown significant changes in the products formed, suggesting its potential as a catalyst or modifier in thermal decomposition reactions .

B. Stability in Battery Technology

Recent research has explored the use of this compound in developing stable electrolytes for calcium-ion batteries. The compound's solvation properties are being investigated to enhance battery performance and longevity, making it a candidate for next-generation energy storage solutions .

Biochemical Applications

A. Muscle Physiology

this compound has been studied for its effects on muscle fibers, particularly in relation to calcium release mechanisms during muscle contraction. Research indicates that exposure to this compound can sensitize muscle fibers to activation stimuli, which may have implications for understanding muscle physiology and developing therapeutic strategies for muscle-related disorders .

B. Toxicology and Health Effects

The health implications of perchlorates, including this compound, have been documented extensively. Studies have shown that exposure to perchlorates can disrupt thyroid function by inhibiting iodide uptake, which is critical for hormone synthesis. Understanding these effects is essential for assessing environmental risks associated with perchlorate contamination .

Data Tables

Mecanismo De Acción

As a strong oxidizing agent, calcium perchlorate reacts with reducing agents to release oxygen. This reaction enhances the combustion of other substances, which is why it is used in pyrotechnics and rocket propellants. The perchlorate ion, ClO₄⁻, has a highly symmetrical tetrahedral structure that is stabilized in solution, contributing to its strong oxidizing properties .

Comparación Con Compuestos Similares

- Sodium Perchlorate (NaClO₄)

- Potassium Perchlorate (KClO₄)

- Magnesium Perchlorate (Mg(ClO₄)₂)

Comparison:

- Oxidizing Strength: Calcium perchlorate is a strong oxidizer, similar to other perchlorates like sodium and potassium perchlorate. its solubility in water is higher than that of potassium perchlorate, making it more versatile in aqueous applications.

- Applications: While all perchlorates are used as oxidizers, this compound’s unique properties make it particularly useful in pyrotechnics and space exploration research .

Actividad Biológica

Calcium perchlorate () is a chemical compound that has garnered attention for its biological activity, particularly in the context of astrobiology and environmental science. This article explores its effects on various biological systems, focusing on microbial tolerance, potential health implications, and its role in organic detection in extraterrestrial environments.

Overview of this compound

This compound is a highly soluble salt that can form brines under specific conditions. Its presence has been detected on Mars, leading to investigations into its implications for life and organic chemistry in extraterrestrial environments. The compound is known for its oxidative properties and has been studied for its effects on microbial life, particularly extremophiles.

Microbial Tolerance to this compound

Research indicates that certain microorganisms exhibit varying degrees of tolerance to this compound, which can be significant for understanding life in extreme environments.

- Fungal Tolerance : A notable study investigated the black fungus Cryomyces antarcticus, which was grown on media containing this compound. Results showed that while fungal growth decreased with increasing concentrations of perchlorate, significant survivability was observed even at high concentrations (up to 220 mM) . The metabolic activity recovery was also noted, indicating potential adaptations to high perchlorate environments.

- Bacterial Growth : Halophilic bacteria such as Halorubrum lacusprofundi and Planococcus halocryophilus have demonstrated the ability to thrive in the presence of various perchlorates, including this compound. These organisms can grow anaerobically at concentrations up to 1 M . Additionally, studies have shown that methanogens can metabolize perchlorates at concentrations of 1% wt/vol .

Table 1: Microbial Tolerance to this compound

| Microorganism | Maximum Concentration Tolerated | Growth Conditions |

|---|---|---|

| Cryomyces antarcticus | 220 mM | Fungal culture in perchlorate media |

| Halorubrum lacusprofundi | 0.04 M | Anaerobic growth |

| Planococcus halocryophilus | Variable | Presence of NaCl and other salts |

| Methanogens | Up to 1% wt/vol | Anaerobic conditions |

Effects on Human Health

This compound has been studied for its potential health effects due to its historical use in medical treatments for hyperthyroidism. However, exposure to perchlorates has raised concerns regarding thyroid function:

- Thyroid Function : Research indicates that exposure to perchlorates can inhibit iodine uptake by the thyroid gland. A study involving human subjects showed dose-dependent decreases in radioactive iodine uptake when exposed to varying levels of perchlorate . Although no significant changes in serum thyroid hormone levels were observed, the implications for thyroid health warrant further investigation.

- Case Studies : In occupational settings, workers exposed to ammonium perchlorate exhibited increased urinary concentrations of perchlorate during shifts, correlating with decreased iodine uptake . This highlights the need for monitoring exposure levels in industrial contexts.

Role in Organic Detection on Mars

This compound's reactivity has implications for astrobiological studies, particularly concerning the detection of organic compounds on Mars:

- Thermochemolysis Studies : Research examining the influence of this compound on thermochemolysis processes used in Martian soil analysis indicated that while it does not significantly affect the recovery rate of fatty acids during pyrolysis, it alters the products generated . This suggests that this compound may play a role in shaping the organic chemistry detectable by instruments like SAM (Sample Analysis at Mars) and MOMA (Mars Organic Molecule Analyzer).

- Organic Compound Stability : The presence of this compound can influence the stability and detection of organic compounds under Martian conditions. Studies have shown that it can facilitate or hinder the thermal degradation processes necessary for identifying organics through gas chromatography-mass spectrometry (GC-MS) techniques .

Propiedades

IUPAC Name |

calcium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAOXERLHGRFIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(ClO4)2, CaCl2O8 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890703 | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium perchlorate is a white to yellow crystalline solid. Density 2.651 g / cm3. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion., White solid; [Hawley] White to yellow solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13477-36-6 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8249MC3K19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does calcium perchlorate impact the performance of analytical instruments used on Mars missions?

A: Yes, this compound can influence the results obtained from instruments like SAM (Sample Analysis at Mars) on the Curiosity rover. [, ] For instance, it can react with certain components of the instrument, such as the Tenax® adsorbent, producing by-products that complicate data interpretation. [] Additionally, the presence of this compound can influence the pyrolysis of derivatization reagents like MTBSTFA/DMF, used for analyzing organic compounds. [, ]

Q2: Can this compound be utilized as a resource for future Mars missions?

A: Potentially, yes. Research suggests that this compound, particularly when combined with magnesium perchlorate, could serve as a novel oxidizer in solid propellants for future Martian ascent vehicles. [] This possibility offers an alternative to current proposals and could contribute to more economical and efficient mission architectures.

Q3: What factors influence the deliquescence and brine formation of this compound on Mars?

A: Several factors contribute to the complex deliquescence behavior of this compound on Mars. Temperature, relative humidity, particle size, and the presence of other salts all play crucial roles. [, , ] Research highlights that deliquescence is generally faster at higher water vapor pressures and lower temperatures. [] The kinetics of brine growth are also influenced by particle size, with smaller particles exhibiting faster deliquescence rates. []

Q4: What are the potential implications of perchlorate radiolysis for the Martian environment?

A: Perchlorate radiolysis, triggered by gamma rays interacting with this compound in the Martian soil, can generate reactive compounds like hypochlorite (ClO-) and chlorine dioxide (ClO2). [] These compounds could contribute to the reactivity observed in Martian soil and potentially impact the interpretation of past and future life detection experiments. []

Q5: How has our understanding of this compound on Mars evolved over time?

A: The detection of this compound by the Phoenix lander in 2008 marked a significant milestone in our understanding of Martian geochemistry. [] This discovery challenged previous assumptions about the reactivity of Martian soil and sparked a wave of research into the role of perchlorates in the Martian environment. [, , , , , ] Subsequent missions like the Mars Science Laboratory further confirmed the presence of perchlorates, solidifying their importance in shaping our understanding of the Red Planet. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.